
Sucrose-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose-d4 is a deuterated form of sucrose, where four hydrogen atoms are replaced by deuterium. Sucrose itself is a disaccharide composed of glucose and fructose linked by a glycosidic bond. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sucrose-d4 involves the incorporation of deuterium into the sucrose molecule. This can be achieved through several methods:
Chemical Synthesis: One common method involves the catalytic hydrogenation of sucrose in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium.
Enzymatic Synthesis: Another approach is to use enzymes that can incorporate deuterium into the sucrose molecule during its biosynthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterium gas. The process is optimized to ensure high yield and purity of the deuterated product. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose-d4 undergoes similar chemical reactions as non-deuterated sucrose, including:
Hydrolysis: this compound can be hydrolyzed into glucose-d2 and fructose-d2 in the presence of acids or enzymes like invertase.
Oxidation: It can undergo oxidation reactions to form various oxidation products, such as gluconic acid and fructonic acid.
Reduction: this compound can be reduced to form sugar alcohols like sorbitol-d4 and mannitol-d4.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase enzyme).
Oxidation: Oxidizing agents like potassium permanganate or enzymatic oxidation using glucose oxidase.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Glucose-d2 and fructose-d2.
Oxidation: Gluconic acid and fructonic acid.
Reduction: Sorbitol-d4 and mannitol-d4.
Applications De Recherche Scientifique
Sucrose-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the food industry to study the stability and degradation of sucrose in various products.
Mécanisme D'action
The mechanism of action of sucrose-d4 is similar to that of non-deuterated sucrose. It acts as a substrate for various enzymes involved in carbohydrate metabolism. The deuterium atoms in this compound can provide insights into the kinetic isotope effects and reaction mechanisms. The molecular targets include enzymes like invertase, sucrase, and various glycosidases.
Comparaison Avec Des Composés Similaires
Sucrose: The non-deuterated form of sucrose.
Maltose: Another disaccharide composed of two glucose units.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness of Sucrose-d4: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms, metabolic pathways, and kinetic isotope effects, which are not possible with non-deuterated compounds.
Propriétés
Formule moléculaire |
C12H22O11 |
|---|---|
Poids moléculaire |
346.32 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2 |
Clé InChI |
CZMRCDWAGMRECN-TWXGAYLQSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride](/img/structure/B12404347.png)
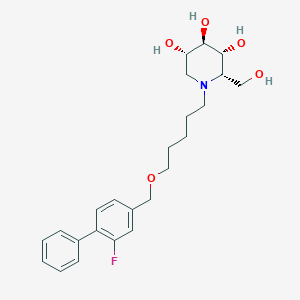
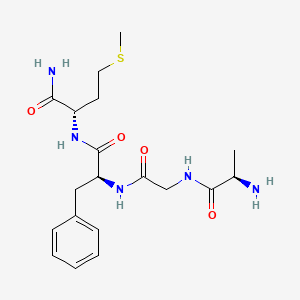
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
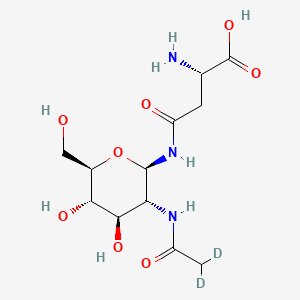

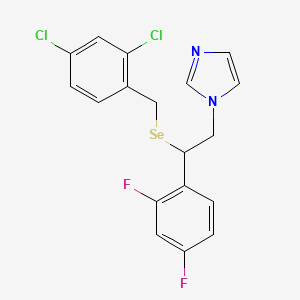
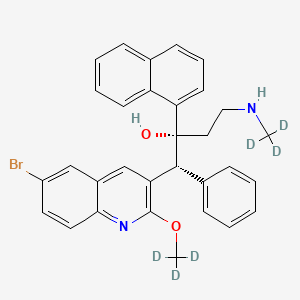
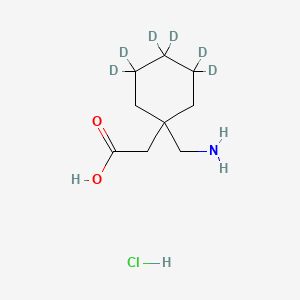
![9-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12404420.png)

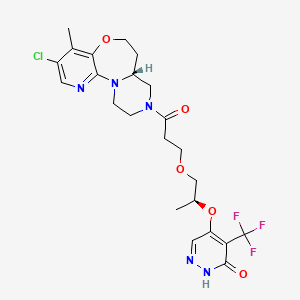
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12404425.png)

